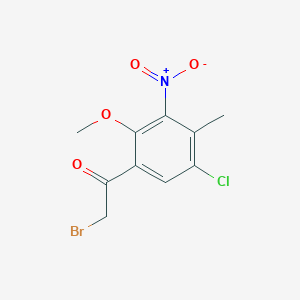

2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

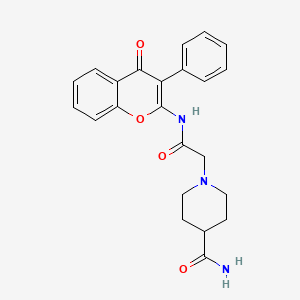

The compound 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone is a synthetic organic molecule that contains several functional groups, including a bromo, chloro, methoxy, methyl, and nitro group. These groups are known to influence the chemical behavior and biological activity of the molecule. While the provided papers do not directly discuss this compound, they do provide insights into the properties and reactions of structurally related compounds.

Synthesis Analysis

The synthesis of related bromo- and chloro-substituted compounds has been reported. For example, a 7-step synthesis procedure for enantiomerically pure diarylethanes starting from a bromo-chlorophenyl ketone has been developed, indicating that complex bromo- and chloro-substituted compounds can be synthesized through multi-step organic reactions . Although the exact synthesis of 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone is not detailed, similar strategies could potentially be applied.

Molecular Structure Analysis

Molecular structure analysis, including vibrational frequency assignments and geometrical parameter determination, can be performed using computational methods such as Gaussian09 software package, as demonstrated in the study of a bromophenyl-fluorophenyl compound . The stability and charge distribution within a molecule can be assessed using Natural Bond Orbital (NBO) analysis, and the charge transfer can be evaluated through HOMO-LUMO analysis . These techniques could be applied to 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone to gain insights into its molecular structure.

Chemical Reactions Analysis

The reactivity of bromo-substituted compounds with active methylene compounds has been explored, leading to products such as heptafulvene derivatives and coumarin derivatives . This suggests that the bromo group in 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone could potentially undergo similar reactions with active methylene compounds. Additionally, the presence of other functional groups like nitro and methoxy could influence its reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and chloro-substituted compounds can be influenced by their functional groups. For instance, solubility properties can be exploited for the separation of similar compounds, as demonstrated in the separation of bromo-nitrophenoxy ethane derivatives . The electronic properties, such as the first hyperpolarizability, can indicate the potential of a compound in nonlinear optics . These analyses could be relevant to understanding the properties of 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone.

Scientific Research Applications

Synthesis of Chalcone Analogues

A significant application of related compounds involves the synthesis of chalcone analogues through reactions with alpha-bromoketones derived from nitrobenzene and nitrothiophene. These reactions, demonstrated by Curti et al. (2007), utilize electron-transfer chain reactions between 2-nitropropane anion and alpha-bromoketones to form alpha,beta-unsaturated ketones via a S(RN)1 mechanism. This method offers a novel pathway for synthesizing a wide variety of chalcone analogues, showcasing the compound's utility in creating structurally diverse and potentially bioactive molecules (Curti, Gellis, & Vanelle, 2007).

Nematicidal Activity

Kumari et al. (2014) explored the synthesis and biological evaluation of derivatives against root-knot nematode (Meloidogyne javanica). The study synthesized various compounds, including those related to the chemical structure , and evaluated their nematicidal activity. The research indicates the potential application of such compounds in developing nematicidal agents, highlighting the importance of structural modifications to enhance biological activity (Kumari, Singh, & Walia, 2014).

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Given the utility of similar compounds in organic synthesis , “2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone” may also find use in various chemical transformations.

properties

IUPAC Name |

2-bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClNO4/c1-5-7(12)3-6(8(14)4-11)10(17-2)9(5)13(15)16/h3H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJQMHKVHNQGJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1[N+](=O)[O-])OC)C(=O)CBr)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

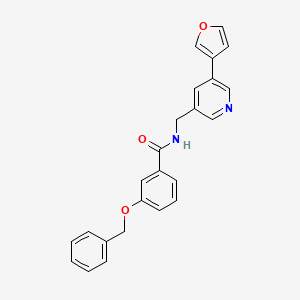

![5-((furan-2-ylmethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2554100.png)

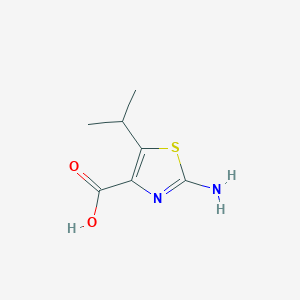

![3-cyclohexyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2554101.png)

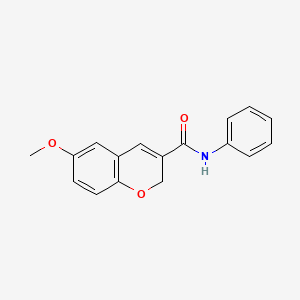

![N-[3-(4-methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]thiophene-2-carboxamide](/img/structure/B2554103.png)

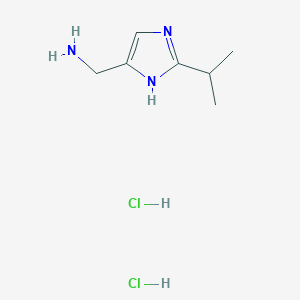

![1-Methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B2554107.png)

![N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2554116.png)